3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate
CAS No.: 724740-78-7
Cat. No.: VC21496407
Molecular Formula: C21H21NO6
Molecular Weight: 383.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 724740-78-7 |
|---|---|
| Molecular Formula | C21H21NO6 |
| Molecular Weight | 383.4g/mol |
| IUPAC Name | [3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] N,N-dimethylcarbamate |
| Standard InChI | InChI=1S/C21H21NO6/c1-12-19(13-6-9-16(25-4)18(10-13)26-5)20(23)15-8-7-14(11-17(15)27-12)28-21(24)22(2)3/h6-11H,1-5H3 |
| Standard InChI Key | SWUWIRCIBYVADA-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N(C)C)C3=CC(=C(C=C3)OC)OC |
| Canonical SMILES | CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N(C)C)C3=CC(=C(C=C3)OC)OC |
Introduction
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate is a complex organic compound belonging to the chromen-4-one class, which is a derivative of coumarin. This compound is characterized by its unique structural features, including a chromen-4-one core, a 3,4-dimethoxyphenyl substituent, and a dimethylcarbamate moiety. The compound's molecular formula is C21H21NO6, with a molar mass of approximately 383.39454 g/mol .
Synthesis
The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate typically involves multiple steps, starting with the formation of the chromen-4-one core. This can be achieved through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic conditions. The introduction of the 3,4-dimethoxyphenyl group can be facilitated via a Friedel-Crafts alkylation reaction. Finally, the dimethylcarbamate moiety can be introduced through a carbamoylation reaction using dimethylamine and a suitable carbamoylating agent.
Biological Activity
While specific biological activity data for 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate is limited, compounds within the chromen-4-one class have been studied for their potential as anti-cancer agents, antioxidants, and anti-inflammatory agents. The structural similarity suggests that this compound could exhibit similar properties.
Industrial Applications
Chromen-4-one derivatives are explored in various industrial applications, including the development of new materials and pharmaceuticals. Their unique structural features make them versatile building blocks for organic synthesis.
Future Research Directions
Future research should focus on the detailed biological evaluation of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate, including its potential anti-cancer, antioxidant, and anti-inflammatory activities. Additionally, exploring its applications in material science and pharmaceutical development could uncover new uses for this compound.
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